molecular formula C13H13F3N2Si B595201 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-60-9

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B595201
CAS No.: 1261365-60-9
M. Wt: 282.341
InChI Key: NWYBHFXLBJIPMT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-TFM-TMS-EP, is a heterocyclic compound containing a five-membered ring with nitrogen, carbon, and fluorine atoms. It is a structural analog of the pyrrole ring and is widely used for a variety of scientific research and laboratory experiments. This compound has been studied for its ability to act as a building block for the synthesis of other compounds, its potential applications in scientific research, and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5H-Chromeno[2,3-b]pyridines, which include compounds similar to 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, are notable for their industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the synthesis of related compounds through a multicomponent reaction, highlighting their chemical versatility and the potential for diverse applications in various fields (Ryzhkova et al., 2023).
  • In the realm of heterocyclic chemistry, Arcadi et al. (2002) discussed the synthesis of 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines, emphasizing the importance of compounds like this compound in generating functionally diverse heterocycles (Arcadi et al., 2002).

Molecular and Structural Studies

  • The work of Al-taweel (2002) on the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene, involving derivatives like 2-[2-(Trimethylsilyl)ethynyl] pyridine, demonstrates the utility of these compounds in understanding complex molecular structures and reactions (Al-taweel, 2002).
  • Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, utilizing compounds structurally related to this compound, thus contributing to the understanding of molecular interactions and the synthesis of novel organic compounds (Sukach et al., 2015).

Advanced Material Synthesis

  • In a study focused on the generation and trapping reactions of cyclic cumulenes, Liu et al. (1999) utilized 3,4-Bis(trimethylsilyl)-1H-pyrrole, a compound related to this compound. This research illustrates the compound's role in the synthesis of advanced materials through complex chemical reactions (Liu et al., 1999).

Applications in Organic Synthesis

  • Gualo-Soberanes et al. (2010) discussed the use of bis (trimethylsilyl) ketene acetals in the synthesis of tetrahydrofuro[3,2-b]pyridine-2(3H)-ones. This research highlights the role of compounds like this compound in facilitating novel approaches to organic synthesis (Gualo-Soberanes et al., 2010).

Properties

IUPAC Name

trimethyl-[2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2Si/c1-19(2,3)7-5-9-10-4-6-17-12(10)18-8-11(9)13(14,15)16/h4,6,8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBHFXLBJIPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679051
Record name 5-(Trifluoromethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-60-9
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-(trifluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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